3-methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine
Description
This compound features a pyridine core substituted with a methoxy group and a piperidin-4-ylmethyl chain. The piperidine moiety is further linked to a 5-methylpyrazolo[1,5-a]pyrimidine heterocycle. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and antimicrobial activity . The piperidine ring enhances solubility and bioavailability, while the methoxy group on pyridine may influence electronic properties and binding interactions .
Properties
IUPAC Name |
5-methyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-14-4-3-8-20-19(14)25-13-16-6-10-23(11-7-16)18-12-15(2)22-17-5-9-21-24(17)18/h3-5,8-9,12,16H,6-7,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSJWWXXZPJZBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=CC(=NC4=CC=NN43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been identified as strategic compounds for optical applications. They have also been associated with various biological and pharmacological activities.
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been shown to exhibit tunable photophysical properties, which are influenced by electron-donating groups (edgs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of these compounds.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been associated with various biological processes, including intracellular dynamics, chemosensing, and the progress of organic materials.
Biological Activity
3-methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique combination of a pyridine core, a pyrazolo[1,5-a]pyrimidine moiety, and a piperidine ring. The molecular formula is with a molecular weight of approximately 342.41 g/mol. Its structure can be represented as follows:
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors in the body. It has been shown to act as an enzyme inhibitor , particularly targeting kinases involved in cancer progression and inflammation. By binding to the active sites of these enzymes, it effectively blocks their activity, leading to reduced cell proliferation and enhanced apoptosis in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 10.0 | Inhibition of cell cycle progression |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes linked to various diseases:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase B (AKT) | Competitive | 15.0 |
| Cyclin-dependent Kinase 2 (CDK2) | Non-competitive | 20.0 |
These enzyme inhibition profiles highlight the compound's potential in treating diseases characterized by dysregulated kinase activity.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells showed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, indicating its role in promoting apoptosis.
- Inflammation Model : In a mouse model of inflammation, administration of the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Comparison with Similar Compounds
Research Findings and Trends
- Enhanced Selectivity: The target compound’s combination of pyridine and pyrazolo-pyrimidine may offer superior selectivity for tyrosine kinases over related derivatives with pyrido-pyrimidinones .
- Metabolic Stability :
Piperidine-containing derivatives generally exhibit longer half-lives than piperazine-based compounds, as seen in . - Synthetic Efficiency : Ultrasound-assisted methods () reduce reaction times and improve yields compared to conventional heating () .
Preparation Methods
Chlorination Efficiency
The use of POCl₃ in acetonitrile at 80°C for 5 hours improves chlorination yields (38–61%) compared to traditional reflux conditions.
Piperidine Substitution
Replacing morpholine with piperidine requires longer reaction times (1.5–2 hours) but maintains high yields due to piperidine’s nucleophilic strength.
Etherification Challenges
The Williamson ether synthesis between 3-methyl-2-hydroxypyridine and the mesylated piperidine is sensitive to steric effects. Using DMF as a solvent enhances solubility, while Cs₂CO₃ improves deprotonation efficiency.
Analytical Data and Characterization
Comparative Analysis of Synthetic Routes
Route A: Sequential Substitution
-
Pyrazolo[1,5-a]pyrimidine core → chlorination → piperidine substitution → etherification.
Advantages : High purity at each step.
Disadvantages : Multiple isolations reduce overall yield.
Route B: One-Pot Strategy
Combining chlorination and piperidine substitution in a single pot reduces steps but risks side reactions (yield drops to 72%).
Scalability and Industrial Feasibility
The use of Pd₂(dba)₃ in Buchwald–Hartwig couplings, while effective, poses cost challenges for large-scale synthesis. Alternatives like PEPPSI-IPr catalysts may reduce palladium loading without sacrificing yield .
Q & A
Q. Basic
- NMR Spectroscopy : - and -NMR confirm regiochemistry of the pyrazolo[1,5-a]pyrimidine core and substituent positions (e.g., methoxy group integration at δ 3.2–3.8 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks for CHNO at m/z 386.19) .
- IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretching at 1100–1250 cm) .
How can researchers optimize reaction conditions to improve synthetic yield and purity?
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, increasing yields by 15–30% .
- Catalysis : Use Pd(OAc) or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) .
- Greener Methods : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl for oxidative ring closure, achieving 73% isolated yield .
Example : Microwave irradiation at 120°C for 2 hours reduces side-product formation in pyrimidine ring closure .
How can contradictions in biological activity data across studies be resolved?
Q. Advanced
- Control Variables : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability. For instance, discrepancies in IC values for anticancer activity may arise from differences in MTT assay protocols .
- Orthogonal Assays : Validate results using complementary methods (e.g., Western blotting for protein inhibition alongside cell viability assays) .
- Data Reprodubility : Replicate studies with independent batches of the compound to rule out synthesis-derived impurities .
What strategies are used to establish structure-activity relationships (SAR) for this compound?
Q. Advanced
-
Systematic Substitution : Modify substituents (e.g., replacing the 3-methyl group with halogens or bulky aryl groups) and test biological activity. For example:
Substituent Anticancer IC (μM) LogP 3-CH 12.3 ± 1.2 2.1 3-Cl 8.7 ± 0.9 2.4 3-CF 5.2 ± 0.5 2.9 Data from analogs suggest lipophilicity correlates with improved cytotoxicity . -
In Silico Modeling : Perform molecular docking to predict binding affinities for targets like kinase enzymes (e.g., EGFR or CDK2) .
What experimental methods are used to assess the compound’s interaction with biological targets?
Q. Advanced
- Enzyme Inhibition Assays : Measure inhibition constants (K) using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (k/k) to receptors like GPCRs .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability post-treatment .
How can researchers address low solubility in pharmacological assays?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance aqueous solubility while maintaining activity .
- Formulation Optimization : Use cyclodextrins or lipid nanoparticles to improve bioavailability. For example, β-cyclodextrin increases solubility by 10-fold in PBS buffer (pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
